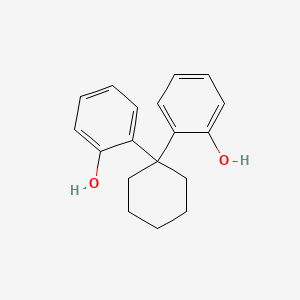

Cyclohexylidenbisphenol

Description

Cyclohexylidenbisphenol (4,4′-Cyclohexylidenbisphenol, BPZ; CAS 843-55-0) is a bisphenol derivative characterized by two phenolic rings connected via a cyclohexylidene bridging group. Its molecular formula is C₁₈H₁₈O₂, with a molecular weight of 266.33 g/mol. This compound is notable for its thermal stability and is widely used in industrial applications, such as thermochromic pigments, where it acts as a leuco dye stabilizer or a component in thermally responsive materials . Its rigid cyclohexylidene bridge enhances resistance to degradation under high-temperature conditions, making it suitable for coatings, polymers, and specialty chemicals.

Properties

CAS No. |

51041-46-4 |

|---|---|

Molecular Formula |

C18H20O2 |

Molecular Weight |

268.3 g/mol |

IUPAC Name |

2-[1-(2-hydroxyphenyl)cyclohexyl]phenol |

InChI |

InChI=1S/C18H20O2/c19-16-10-4-2-8-14(16)18(12-6-1-7-13-18)15-9-3-5-11-17(15)20/h2-5,8-11,19-20H,1,6-7,12-13H2 |

InChI Key |

WFNXYMSIAASORV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2O)C3=CC=CC=C3O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylidenbisphenol is typically synthesized through the condensation reaction of cyclohexanone with phenol. The reaction is catalyzed by an acid, such as sulfuric acid, under controlled temperature conditions. The general reaction scheme is as follows: [ \text{Cyclohexanone} + 2 \text{Phenol} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where cyclohexanone and phenol are mixed in the presence of an acid catalyst. The reaction mixture is heated to facilitate the condensation reaction, and the product is subsequently purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions: Cyclohexylidenbisphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form this compound derivatives.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenation can be carried out using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones.

Reduction: this compound derivatives.

Substitution: Halogenated or nitrated this compound.

Scientific Research Applications

Cyclohexylidenbisphenol has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polycarbonates and epoxy resins.

Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

Industry: Utilized in the production of high-performance polymers and as an additive in coatings and adhesives.

Mechanism of Action

The mechanism of action of cyclohexylidenbisphenol involves its interaction with various molecular targets. In biochemical assays, it acts as a ligand that binds to specific enzymes or receptors, modulating their activity. The cyclohexane ring and phenol groups play a crucial role in its binding affinity and specificity. The pathways involved include enzyme inhibition and receptor activation, depending on the context of its application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclohexylidenbisphenol belongs to a broader class of bisphenol and cyclohexylphenol derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Structural and Chemical Properties

Thermal and Solubility Data

| Property | This compound | Bisphenol AF | 4-Cyclohexylphenol | CP 47,497 |

|---|---|---|---|---|

| Melting Point (°C) | 155–158 | 168–170 | 92–94 | N/A |

| Boiling Point (°C) | >300 (decomposes) | >300 (decomposes) | 285–290 | N/A |

| Solubility in Water | Insoluble | Insoluble | Slightly soluble | Insoluble |

| Solubility in Ethanol | Partially soluble | Partially soluble | Fully soluble | Partially soluble |

Research Findings and Trends

Recent studies emphasize the role of this compound in smart materials, such as reversible thermochromic inks, where its stability outperforms Bisphenol C (CAS 79-97-0) in accelerated aging tests . In contrast, Bisphenol AF remains dominant in aerospace applications due to its compatibility with fluoropolymers. Emerging alternatives like 4-Cyclohexylphenol are being explored for eco-friendly plasticizers but lack the thermal resilience of bisphenol derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.